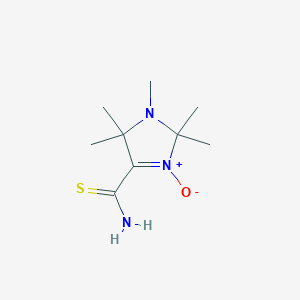
1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide, also known as PTIO, is a chemical compound that has been widely used in scientific research due to its unique properties. PTIO is a nitric oxide (NO) scavenger that can be used to study the role of NO in various biological processes.
Mecanismo De Acción
1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide acts as a NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system, preventing it from interacting with other molecules and exerting its effects. The mechanism of action of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide is well understood and has been extensively studied in the scientific literature.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide are primarily related to its ability to scavenge NO. By inhibiting NO signaling pathways, 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide can have a wide range of effects on various physiological processes. For example, 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide has been shown to inhibit vasodilation, reduce inflammation, and decrease neurotransmitter release. The specific effects of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide depend on the biological system being studied and the experimental conditions used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide is its ability to selectively scavenge NO. This allows researchers to study the specific role of NO in various biological processes without affecting other signaling pathways. Additionally, 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide is relatively easy to synthesize and can be used in a wide range of experimental systems.
However, there are also some limitations to the use of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide in lab experiments. For example, 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide may not be effective in all experimental systems, and its effects may be influenced by factors such as pH and temperature. Additionally, 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide can be toxic at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the use of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide in scientific research. One possible direction is the development of new 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide derivatives with improved properties, such as increased selectivity or reduced toxicity. Another potential direction is the application of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide in the study of specific biological systems, such as the role of NO in cancer or neurodegenerative diseases. Additionally, 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide could be used in combination with other compounds to study the interactions between different signaling pathways. Overall, the unique properties of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide make it a valuable tool for studying the role of NO in various biological processes, and there is great potential for future research in this area.
Métodos De Síntesis
1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide can be synthesized by the reaction of 1,2,2,5,5-pentamethylimidazolidine-4-carboxylic acid with thionyl chloride, followed by the addition of sodium hydroxide and hydrogen peroxide. The resulting product is then purified by recrystallization. The synthesis of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide has been used in a wide range of scientific research studies. One of the most common applications of 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide is in the study of NO signaling pathways. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. 1,2,2,5,5-pentamethyl-2,5-dihydro-1H-imidazole-4-carbothioamide 3-oxide can be used to scavenge NO and inhibit its effects, allowing researchers to study the specific role of NO in various biological processes.
Propiedades
IUPAC Name |
1,2,2,5,5-pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3OS/c1-8(2)6(7(10)14)12(13)9(3,4)11(8)5/h1-5H3,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKHMKNNXQSIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1C)(C)C)[O-])C(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,5,5-Pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5850121.png)

![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)
![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)